molecular formula C18H19FN2O4 B7644513 N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide

N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide

Cat. No. B7644513
M. Wt: 346.4 g/mol
InChI Key: PVLYIXKUQCYPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition by ABT-888 has shown promising results in cancer therapy.

Mechanism of Action

PARP enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of PARP enzymes by N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide leads to the accumulation of DNA damage, particularly single-strand breaks, which cannot be repaired efficiently in the absence of PARP enzymes. This results in the activation of the DNA damage response pathway, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells, while sparing normal cells. This is due to the higher dependence of cancer cells on the PARP-mediated base excision repair pathway, compared to normal cells. This compound has also been shown to enhance the immune response to cancer, by increasing the expression of immune checkpoint proteins.

Advantages and Limitations for Lab Experiments

N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide is a potent inhibitor of PARP enzymes, and its effects can be easily measured in vitro and in vivo. This compound has been extensively studied in preclinical and clinical studies, and its safety and efficacy profile is well established. However, the use of this compound in combination with DNA-damaging agents can lead to increased toxicity, and careful dosing and monitoring is required.

Future Directions

N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide has shown promising results in cancer therapy, particularly in combination with DNA-damaging agents. However, resistance to this compound can develop over time, and the identification of biomarkers of response and resistance is an area of active research. The development of more potent and selective PARP inhibitors, with improved pharmacokinetic and pharmacodynamic properties, is also an area of active research. The use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors and angiogenesis inhibitors, is also an area of active research.

Synthesis Methods

The synthesis of N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide involves the reaction of 2-fluoro-4-nitrobenzamide with 3,4-dimethoxybenzylamine in the presence of a reducing agent. The resulting intermediate is then subjected to a reductive amination reaction with 2-oxoethylamine, followed by deprotection to obtain this compound.

Scientific Research Applications

N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide has shown promising results in cancer therapy, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage, which enhances the cytotoxicity of DNA-damaging agents. This compound has been shown to sensitize cancer cells to DNA-damaging agents in preclinical and clinical studies.

properties

IUPAC Name

N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-24-15-8-7-12(9-16(15)25-2)10-20-17(22)11-21-18(23)13-5-3-4-6-14(13)19/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLYIXKUQCYPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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